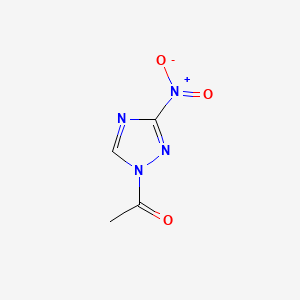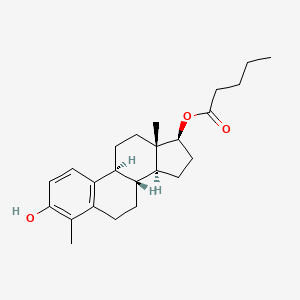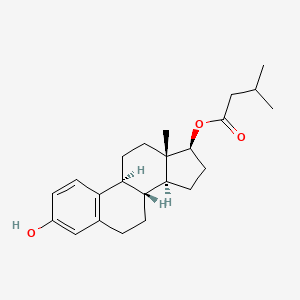
Glufosinate-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glufosinate-d3 Hydrochloride is a deuterium labeled compound . It is intended for use as an internal standard for the quantification of glufosinate . Glufosinate is a broad-spectrum herbicide and a racemic mixture of L-phosphinothricin, a phytotoxic compound, and D-phosphinothricin, its inactive enantiomer .
Molecular Structure Analysis
The molecular formula of Glufosinate-d3 Hydrochloride is C5H10D3ClNO4P . The molecular weight is 220.61 g/mol . The InChI code is InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; .
Wissenschaftliche Forschungsanwendungen
Internal Standard for Quantification
Glufosinate-d3 Hydrochloride is used as an internal standard for the quantification of glufosinate . This is particularly useful in Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) where it helps in accurately determining the concentration of glufosinate in a sample .
Herbicide Efficacy Research
Glufosinate-d3 Hydrochloride is used in research to study the efficacy of glufosinate as a herbicide . For instance, it has been used to investigate the time-of-day effect on glufosinate efficacy against Amaranthus palmeri . The research found that midday applications of glufosinate under intense light conditions provide full control of A. palmeri plants .
Study of Glutamine Synthetase Inhibition
Glufosinate is a known inhibitor of glutamine synthetase, an enzyme essential for nitrogen metabolism in plants . Glufosinate-d3 Hydrochloride can be used in research to study the mechanism of this inhibition and its effects on plants .
Research on Weed Control
Glufosinate-d3 Hydrochloride can be used in research on weed control strategies . For example, it has been used to study the variable weed control provided by glufosinate depending on environmental conditions such as light, temperature, and humidity .
Study of Enzyme Turnover
Research involving Glufosinate-d3 Hydrochloride can help in understanding the turnover of enzymes like glutamine synthetase . This can provide insights into how plants recover enzyme activity after herbicide treatment .
Investigation of Herbicide Resistance
Glufosinate-d3 Hydrochloride can be used in research to investigate the development of resistance to glufosinate in weeds . For example, it can be used to study the effects of biological nitrogen metabolism on glufosinate-susceptible and -resistant goosegrass .
Wirkmechanismus
Target of Action
Glufosinate-d3 Hydrochloride primarily targets glutamine synthetase (GS) , an enzyme crucial for nitrogen metabolism in plants. GS catalyzes the conversion of glutamate and ammonia to glutamine, a vital process for nitrogen assimilation and detoxification of ammonia .
Mode of Action
Glufosinate-d3 Hydrochloride acts as an irreversible inhibitor of GS. By binding to the active site of GS, it prevents the enzyme from catalyzing the formation of glutamine. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism . Additionally, the inhibition of GS triggers the production of reactive oxygen species (ROS), which causes oxidative stress and cellular damage .
Biochemical Pathways
The inhibition of GS by Glufosinate-d3 Hydrochloride affects several biochemical pathways:
- Photorespiration: The disruption of GS affects the photorespiration pathway, leading to the accumulation of glycolate and glyoxylate .
- Oxidative Stress Pathways: The production of ROS leads to lipid peroxidation and damage to cellular membranes .
Pharmacokinetics
The pharmacokinetics of Glufosinate-d3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of Glufosinate-d3 Hydrochloride include:
- Oxidative Stress: The production of ROS causes oxidative damage to lipids, proteins, and DNA, leading to cell death .
- Growth Inhibition: The overall effect is the inhibition of plant growth and eventual plant death .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Glufosinate-d3 Hydrochloride:
Safety and Hazards
Glufosinate-d3 Hydrochloride is harmful if swallowed or if inhaled. It may cause damage to organs . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Glufosinate-d3 Hydrochloride is intended for use as an internal standard for the quantification of glufosinate . It is used in research areas such as plant biology, oxidative stress & reactive species, toxicology & xenobiotic metabolism, and environmental toxicology . A new Liberty herbicide with technology that will provide for a 25% reduction in use rate has a targeted launch in 2024 and full launch in 2025, pending registration .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Glufosinate-d3 Hydrochloride involves the preparation of Glufosinate-d3 which is then reacted with hydrochloric acid to produce the hydrochloride salt.", "Starting Materials": [ "L-Phosphinothricin-d3", "Methyl chloroformate", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reaction of L-Phosphinothricin-d3 with methyl chloroformate and triethylamine to form Glufosinate-d3", "Step 2: Purification of Glufosinate-d3", "Step 3: Reaction of Glufosinate-d3 with hydrochloric acid to form Glufosinate-d3 Hydrochloride", "Step 4: Purification of Glufosinate-d3 Hydrochloride" ] } | |
CAS-Nummer |
1323254-05-2 |
Molekularformel |
C5H13ClNO4P |
Molekulargewicht |
220.604 |
IUPAC-Name |
2-amino-4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; |
InChI-Schlüssel |
GCZPTWOGXDBENT-NIIDSAIPSA-N |
SMILES |
CP(=O)(CCC(C(=O)O)N)O.Cl |
Synonyme |
2-Amino-4-(hydroxymethylphosphinyl)butanoic Acid Hydrochloride; DL-Phosphinothricin Hydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)




